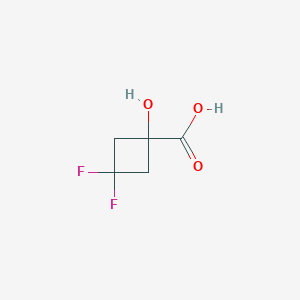
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is a fluorinated cyclobutane derivative with the molecular formula C5H6F2O3 This compound is characterized by the presence of two fluorine atoms and a hydroxyl group attached to a cyclobutane ring, along with a carboxylic acid functional group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid typically involves the fluorination of cyclobutanecarboxylic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The reaction is carried out under controlled conditions to ensure selective fluorination at the desired positions on the cyclobutane ring.
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product with the desired specifications.
化学反応の分析
Types of Reactions: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
Major Products:
Oxidation: Formation of 3,3-difluoro-1-oxo-cyclobutanecarboxylic acid.
Reduction: Formation of 3,3-difluoro-1-hydroxy-cyclobutanemethanol.
Substitution: Formation of 3,3-difluoro-1-azido-cyclobutanecarboxylic acid or 3,3-difluoro-1-cyano-cyclobutanecarboxylic acid.
科学的研究の応用
3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Its derivatives are studied for their potential biological activities, including enzyme inhibition and receptor binding.
Medicine: The compound is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: It is used in the development of specialty chemicals and materials with unique properties, such as increased stability and resistance to degradation.
作用機序
The mechanism of action of 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The hydroxyl and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, further influencing its biological activity.
類似化合物との比較
3,3-Difluoro-cyclobutanecarboxylic acid: Lacks the hydroxyl group, which may affect its reactivity and biological activity.
3,3-Difluoro-1-oxo-cyclobutanecarboxylic acid: Contains a ketone group instead of a hydroxyl group, leading to different chemical properties.
3,3-Difluoro-1-azido-cyclobutanecarboxylic acid: Contains an azido group, which can be used for further functionalization through click chemistry.
Uniqueness: 3,3-Difluoro-1-hydroxy-cyclobutanecarboxylic acid is unique due to the combination of fluorine atoms and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
特性
IUPAC Name |
3,3-difluoro-1-hydroxycyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O3/c6-5(7)1-4(10,2-5)3(8)9/h10H,1-2H2,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIZTUJIWYBWHZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














